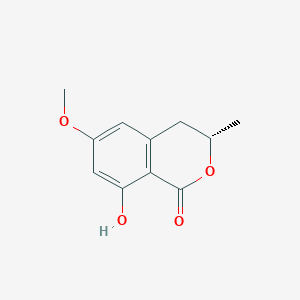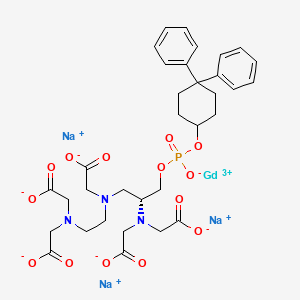
Gadofosveset Trisodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadofosveset trisodium is a gadolinium-based contrast agent used primarily in magnetic resonance angiography (MRA) to enhance the visibility of blood vessels. It is particularly useful for diagnosing aortoiliac occlusive disease in adults with peripheral vascular disease. The compound works by binding to human serum albumin, which increases its vascular residence time and enhances the magnetic resonance signal .
Vorbereitungsmethoden
The synthesis of gadofosveset trisodium involves several steps, starting with the preparation of the gadolinium complex. The gadolinium ion is chelated with a ligand to form a stable complex. This complex is then reacted with trisodium salt to produce this compound. The reaction conditions typically involve controlled pH and temperature to ensure the stability and purity of the final product .
Industrial production methods focus on optimizing the yield and purity of this compound. This involves large-scale synthesis in reactors, followed by purification steps such as crystallization and filtration. Quality control measures are crucial to ensure the compound meets the required standards for medical use .
Analyse Chemischer Reaktionen
Gadofosveset trisodium undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common due to the stability of the gadolinium complex.
Substitution Reactions: The compound can undergo substitution reactions where ligands in the gadolinium complex are replaced by other molecules. Common reagents for these reactions include acids and bases under controlled conditions.
Hydrolysis: This compound can hydrolyze in the presence of water, leading to the breakdown of the complex.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can lead to the formation of gadolinium hydroxide and other by-products .
Wissenschaftliche Forschungsanwendungen
Gadofosveset trisodium has a wide range of scientific research applications:
Chemistry: It is used as a contrast agent in various analytical techniques to study the properties of blood vessels and other tissues.
Biology: The compound helps in visualizing biological structures and processes, particularly in vascular biology.
Medicine: this compound is extensively used in diagnostic imaging to detect and monitor vascular diseases.
Industry: The compound is used in the development of new imaging technologies and contrast agents.
Wirkmechanismus
Gadofosveset trisodium exerts its effects by binding reversibly to endogenous serum albumin. This binding increases the compound’s vascular residence time, allowing for prolonged imaging. The gadolinium ion in the complex enhances the magnetic resonance signal by shortening the T1 relaxation time of water protons in the blood. This results in increased signal intensity and clearer images of blood vessels .
Vergleich Mit ähnlichen Verbindungen
Gadofosveset trisodium is unique among gadolinium-based contrast agents due to its ability to bind to serum albumin, which extends its vascular residence time. Similar compounds include:
Gadopentetate dimeglumine: Another gadolinium-based contrast agent, but with a shorter vascular residence time.
Gadoteridol: Known for its high relaxivity but lacks the albumin-binding property of this compound.
Gadobenate dimeglumine: Similar to this compound in terms of relaxivity but differs in its binding properties and pharmacokinetics.
Eigenschaften
Molekularformel |
C33H38GdN3Na3O14P |
|---|---|
Molekulargewicht |
957.9 g/mol |
IUPAC-Name |
trisodium;2-[[(2R)-2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+) |
InChI |
InChI=1S/C33H44N3O14P.Gd.3Na/c37-28(38)18-34(15-16-35(19-29(39)40)20-30(41)42)17-26(36(21-31(43)44)22-32(45)46)23-49-51(47,48)50-27-11-13-33(14-12-27,24-7-3-1-4-8-24)25-9-5-2-6-10-25;;;;/h1-10,26-27H,11-23H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48);;;;/q;+3;3*+1/p-6/t26-;;;;/m1..../s1 |
InChI-Schlüssel |
XGOSYNSWSRUASG-SSMZTGFVSA-H |
SMILES |
C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Na+].[Na+].[Na+].[Gd+3] |
Isomerische SMILES |
C1CC(CCC1OP(=O)([O-])OC[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Na+].[Na+].[Na+].[Gd+3] |
Kanonische SMILES |
C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.[Na+].[Na+].[Na+].[Gd+3] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[3]-Ladderane-1-hexanol](/img/structure/B1245490.png)
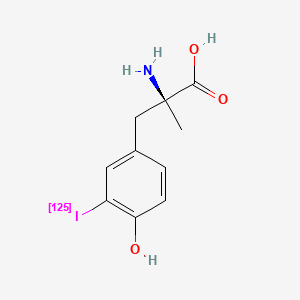
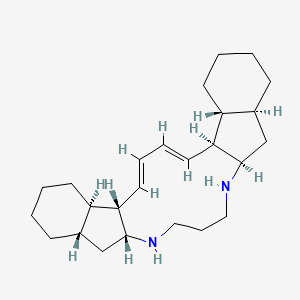
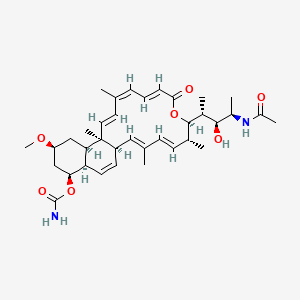
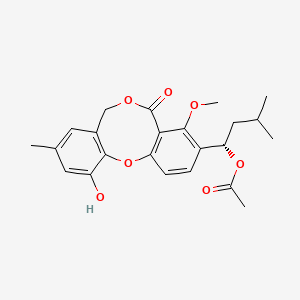
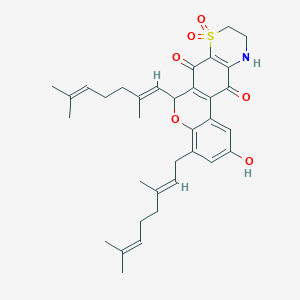
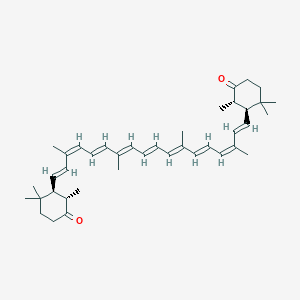
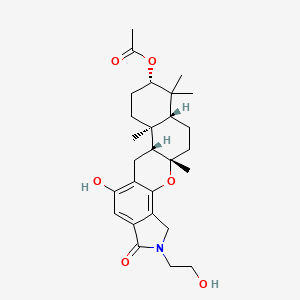
![methyl (7R,8R)-6-formyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylate](/img/structure/B1245503.png)
![2-[(E)-7,8-dihydroxy-4,8-dimethylnon-3-enyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one](/img/structure/B1245504.png)
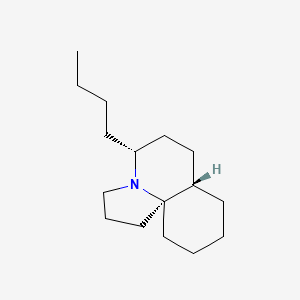

![[3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-8-pentyl-1,5-dioxonan-7-yl] 2-methylbutanoate](/img/structure/B1245511.png)
